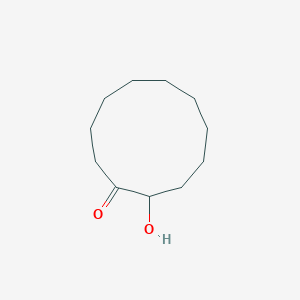

2-Hydroxycycloundecan-1-one

Description

Overview of Hydroxy-Substituted Cycloundecanone (B1197894) Systems in Organic Chemistry

Hydroxy-substituted cycloundecanone systems, such as 2-Hydroxycycloundecan-1-one, are valuable intermediates in organic synthesis. The α-hydroxy ketone moiety, also known as an acyloin, is a versatile functional group that can participate in a variety of chemical reactions. These compounds can serve as precursors to other important molecules through oxidation, reduction, or rearrangement reactions. For instance, the reduction of 2-hydroxycycloundecanone has been a cited method for the preparation of cycloundecanone itself. orgsyn.org The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl group in close proximity allows for intramolecular interactions and unique reactivity patterns that are not observed in their acyclic counterparts or in simpler cyclic systems.

Significance of Medium-Sized Cyclic Ketones in Synthetic Methodologies and Conformational Studies

Medium-sized rings, typically defined as those containing 8 to 11 atoms in the cycle, are notoriously challenging to synthesize due to unfavorable entropic factors and significant transannular strain—steric interactions between atoms across the ring. oup.com This inherent strain not only makes their synthesis difficult but also endows them with unique conformational preferences and reactivity.

From a synthetic standpoint, the development of methods to construct these medium-sized rings is an active area of research. Ring-expansion reactions, such as the Dowd-Beckwith rearrangement, and ring-contraction reactions, like the Favorskii rearrangement, are powerful tools for accessing these challenging structures. wikipedia.orgddugu.ac.in The Favorskii rearrangement of α,α'-dihaloketones, for example, provides a route to ring-contracted carboxylic acid derivatives, which can then be further elaborated. wikipedia.org

Research Landscape for this compound and Analogous Structures

Research on this compound is often embedded within broader studies on the synthesis and reactivity of medium-sized rings. While not as extensively studied as some smaller or larger ring systems, its role as a synthetic intermediate is acknowledged. For instance, its synthesis via the acyloin condensation of the corresponding dicarboxylic acid ester is a classic and effective method for constructing the α-hydroxy ketone functionality within a large ring. bspublications.netwikipedia.orgwiley.comblogspot.compw.live This reaction involves the reductive coupling of two ester groups using metallic sodium. wikipedia.org

Spectroscopic data for this compound has been reported, providing valuable information for its characterization. The infrared (IR) spectrum shows characteristic absorptions for the hydroxyl (around 3500 cm⁻¹) and carbonyl (around 1705 cm⁻¹) groups. The nuclear magnetic resonance (NMR) spectrum provides details about the proton and carbon environments within the molecule, and mass spectrometry (MS) confirms its molecular weight. oup.com

The study of analogous structures, such as other α-hydroxy cycloalkanones, contributes to a better understanding of the chemical and physical properties of this class of compounds. For example, studies on 2-hydroxycycloheptanone highlight its importance as a chiral building block and an intermediate in the synthesis of various fine chemicals. lookchem.com The oxidation of such compounds can lead to the corresponding 1,2-diones, which are themselves useful synthetic precursors. nih.gov

Structure

3D Structure

Properties

CAS No. |

57620-93-6 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

2-hydroxycycloundecan-1-one |

InChI |

InChI=1S/C11H20O2/c12-10-8-6-4-2-1-3-5-7-9-11(10)13/h10,12H,1-9H2 |

InChI Key |

SIYYPNBHLUQIBD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCC(C(=O)CCCC1)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Hydroxycycloundecan 1 One

Retrosynthetic Analysis for 2-Hydroxycycloundecan-1-one Scaffolds

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. For this compound, several logical disconnections can be proposed.

A primary disconnection strategy targets the α-hydroxy ketone functionality itself. This moiety is the hallmark of the Acyloin condensation , which involves the reductive coupling of two carboxylic esters. bspublications.netwikipedia.orgorganic-chemistry.org Therefore, a C-C bond disconnection between the carbonyl carbon (C1) and the hydroxyl-bearing carbon (C2) is not logical. Instead, the entire acyloin functional group points towards a dicarboxylic acid ester as a precursor. This disconnection breaks the ring at two points conceptually, leading to an acyclic C11 diester, such as diethyl undecanedioate. This is a powerful strategy as the key cyclization reaction directly forms the desired functional group.

Figure 1: Retrosynthetic Disconnection via Acyloin Condensation

A second approach involves a functional group interconversion (FGI) followed by disconnection. The hydroxyl group can be envisioned as the result of the oxidation of a ketone enolate. This retrosynthetic step transforms this compound into its parent ketone, cycloundecanone (B1197894). The synthesis of cycloundecanone then becomes the primary challenge. This disconnection is advantageous as it separates the problem of ring formation from the installation of the hydroxyl group.

Figure 2: Retrosynthetic Disconnection via α-Hydroxylation

Contemporary Approaches to the Synthesis of Cycloundecanone Derivatives

The synthesis of the 11-membered cycloundecanone ring is a significant challenge in organic synthesis. Several methodologies have been developed to overcome the difficulties associated with forming these medium-sized rings.

Cyclization Reactions Leading to the Cycloundecanone Ring System

The formation of medium and large carbocyclic rings often requires specific strategies to favor intramolecular cyclization over intermolecular polymerization. Key methods include the Acyloin condensation, the Thorpe-Ziegler reaction, and Ring-Closing Metathesis (RCM).

The Acyloin condensation is a classic and effective method for synthesizing medium and large rings. wikipedia.org It involves the reductive coupling of a long-chain dicarboxylic acid ester using metallic sodium in an aprotic solvent like xylene or toluene (B28343). organic-chemistry.orgchemistnotes.com This reaction is particularly well-suited for rings of 10 members or more. wikipedia.org A significant improvement involves trapping the enediolate intermediate with chlorotrimethylsilane, which can improve yields and simplify purification. orgsyn.org

The Thorpe-Ziegler reaction is another valuable method for forming large rings. It is the intramolecular version of the Thorpe reaction, involving the base-catalyzed cyclization of a dinitrile, which after hydrolysis yields a cyclic ketone. wikipedia.orgchemeurope.comchem-station.com This method is effective for five- to eight-membered rings and for rings with more than thirteen members, but it can be less efficient for nine- to twelve-membered rings. chem-station.com

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of unsaturated rings of various sizes, including 5- to 30-membered rings. wikipedia.orgorganic-chemistry.org This reaction, often catalyzed by ruthenium-based complexes (e.g., Grubbs' catalysts), involves the intramolecular metathesis of a diene. wikipedia.orgrsc.org The resulting cycloalkene can then be hydrogenated to afford the saturated cycloundecanone ring. RCM is valued for its high functional group tolerance and its effectiveness in complex molecular settings. nih.govdrughunter.com

Table 1: Comparison of Major Cyclization Reactions for Medium-Sized Rings

| Reaction | Precursor | Key Reagent/Catalyst | Product of Cyclization | Ring Size Suitability (members) |

| Acyloin Condensation | Dicarboxylic Ester | Metallic Sodium | α-Hydroxy Ketone (Acyloin) | 10 and above (Good); 8-9 (Poor) wikipedia.org |

| Thorpe-Ziegler Reaction | Dinitrile | Strong Base (e.g., alkoxide) | α-Cyano Ketone (after hydrolysis) | 5-8, >13 (Good); 9-12 (Poor) wikipedia.orgchem-station.com |

| Ring-Closing Metathesis | Diene | Ru-based catalyst (e.g., Grubbs') | Cycloalkene | 5-30+ wikipedia.orgorganic-chemistry.org |

Stereoselective Introduction of Hydroxyl and Ketone Functionalities

Once the cycloundecanone ring is formed, the introduction of the hydroxyl group at the C2 position can be achieved. For creating chiral molecules, stereoselective methods are paramount. The asymmetric α-hydroxylation of ketones is a well-studied area.

One prominent method is phase-transfer catalysis . Chiral phase-transfer catalysts can facilitate the enantioselective α-hydroxylation of cyclic ketones using molecular oxygen as the oxidant. acs.orgresearchgate.net This approach is operationally simple and can provide excellent yields and high enantiopurity for cyclic α-hydroxy ketones. acs.org

Another powerful strategy is enol catalysis using chiral Brønsted acids. Chiral phosphoric acids have been shown to catalyze the direct asymmetric α-hydroxylation of α-branched cyclic ketones with nitrosobenzene (B162901) as the oxidant, delivering the corresponding α-hydroxy ketones with excellent enantioselectivities. thieme-connect.com

The oxidation of pre-formed enolates or silyl (B83357) enol ethers with chiral, electrophilic oxygen sources is also a common approach. Reagents such as enantiomerically pure (camphorsulfonyl)oxaziridines are effective for the reagent-controlled asymmetric oxidation of ketone enolates. organic-chemistry.org

Precursor-Based Synthesis Pathways for this compound

The synthesis of this compound can be approached either by modifying a pre-existing cycloundecanone ring or by constructing the ring and the α-hydroxy ketone functionality simultaneously from an acyclic precursor.

Derivatization of Cycloundecanone

Starting with cycloundecanone, the most direct route to this compound is through α-hydroxylation. This involves the formation of a cycloundecanone enolate, followed by reaction with an electrophilic oxygen source.

The ketone is first treated with a strong base, such as lithium diisopropylamide (LDA), to generate the enolate. This enolate is then quenched with an oxidant. A variety of oxidizing agents can be used:

Molecular Oxygen (O₂) : In the presence of a reducing agent like triethyl phosphite (B83602) or through a catalyzed process, O₂ can serve as the ultimate oxidant. researchgate.net

Peroxy Acids : m-Chloroperoxybenzoic acid (m-CPBA) can hydroxylate ketone enolates.

Oxaziridines : As mentioned, chiral N-sulfonyloxaziridines provide a route to enantiomerically enriched products. organic-chemistry.org

Table 2: Selected Reagents for α-Hydroxylation of Ketones

| Reagent System | Description | Selectivity |

| O₂ / Chiral Phase-Transfer Catalyst | Uses molecular oxygen as the terminal oxidant in a biphasic system. acs.org | Can be highly enantioselective for cyclic ketones. acs.org |

| Nitrosobenzene / Chiral Phosphoric Acid | An enol-catalyzed approach for direct asymmetric hydroxylation. thieme-connect.com | Excellent enantioselectivities reported for α-branched cyclic ketones. thieme-connect.com |

| Davis Oxaziridine (e.g., (Camphorsulfonyl)oxaziridine) | A stoichiometric chiral oxidant that reacts with a pre-formed enolate. organic-chemistry.org | Good to very good stereoselectivity, dependent on the enolate structure. organic-chemistry.org |

Synthesis from Acyclic Precursors

The most direct synthesis from an acyclic precursor is the intramolecular Acyloin condensation of a C11 dicarboxylic acid ester. bspublications.net For instance, the reaction of diethyl undecanedioate with metallic sodium in refluxing xylene directly yields the sodium salt of the enediol of this compound. Subsequent acidic workup provides the target molecule. This method constructs the ring and the required functionality in a single, powerful step. chemistnotes.com

Alternatively, a Thorpe-Ziegler reaction on undecanedinitrile (B1584896) would yield an α-cyanocycloundecanone after cyclization and hydrolysis. lscollege.ac.in The cyano group would then need to be removed, and the ketone subsequently hydroxylated as described in section 2.3.1.

A Ring-Closing Metathesis (RCM) approach would start with an acyclic precursor containing two terminal alkene functionalities, for example, 1,12-tridecadiene-3-one. RCM would forge the 11-membered ring, yielding a cycloundecenone. Subsequent hydrogenation of the double bond would provide cycloundecanone, which could then undergo α-hydroxylation to give the final product.

Chemical Transformations and Reaction Mechanisms of 2 Hydroxycycloundecan 1 One

Reactivity Profiles of Alpha-Hydroxyketones in Macrocyclic Systems

The reactivity of alpha-hydroxyketones is intrinsically linked to the structural nuances of the carbocyclic ring in which they are embedded. In macrocyclic systems such as 2-Hydroxycycloundecan-1-one, the large ring size imparts significant conformational freedom compared to smaller, more rigid cyclic analogues like 2-hydroxycyclohexanone. The cycloundecane (B11939692) ring can adopt several low-energy conformations, which influences the accessibility of the ketone and hydroxyl groups to incoming reagents.

Transannular interactions, where non-adjacent atoms in the ring interact, can play a crucial role in dictating the preferred conformation and, consequently, the stereochemical outcome of reactions. The spatial arrangement of the hydroxyl and carbonyl groups relative to the rest of the macrocycle can affect intramolecular hydrogen bonding, which in turn can modulate the reactivity of both functional groups. For instance, a conformation that favors intramolecular hydrogen bonding might decrease the nucleophilicity of the hydroxyl oxygen and slightly increase the electrophilicity of the carbonyl carbon. The steric hindrance around the reactive centers, dictated by the macrocyclic conformation, is another key factor governing its reactivity profile.

Mechanistic Investigations of Key Derivatization Reactions Involving this compound

The dual functionality of this compound allows for a rich variety of chemical transformations, including oxidation, reduction, condensation, addition, and rearrangement reactions.

Oxidation and Reduction Pathways

Oxidation: The secondary alcohol in this compound can be oxidized to the corresponding 1,2-diketone, cycloundecane-1,2-dione. Common oxidizing agents for this transformation include chromium-based reagents like Pyridinium chlorochromate (PCC) or reagents used in Swern or Dess-Martin oxidations. The general mechanism for PCC oxidation involves the formation of a chromate (B82759) ester followed by an E2 elimination to yield the ketone.

| Reagent | Product | Reaction Type |

| Pyridinium chlorochromate (PCC) | Cycloundecane-1,2-dione | Oxidation |

| Dess-Martin periodinane | Cycloundecane-1,2-dione | Oxidation |

| Sodium borohydride (B1222165) (NaBH₄) | Cycloundecane-1,2-diol | Reduction |

| Lithium aluminum hydride (LiAlH₄) | Cycloundecane-1,2-diol | Reduction |

Condensation and Addition Reactions

The carbonyl group of this compound is susceptible to condensation and addition reactions. For instance, it can undergo an aldol (B89426) condensation, where an enolate, formed by deprotonation of the alpha-carbon of another carbonyl compound, attacks the carbonyl carbon of this compound. wikipedia.orgiitk.ac.in This reaction is a powerful tool for carbon-carbon bond formation. The presence of the alpha-hydroxyl group can influence the stereochemical outcome of such reactions.

Addition reactions with organometallic reagents like Grignard reagents or organolithium compounds can also occur at the carbonyl group, leading to the formation of tertiary alcohols. The approach of the nucleophile will be dictated by the steric environment imposed by the macrocyclic ring.

| Reaction Type | Reagent Example | Product Type |

| Aldol Condensation | Aldehyde/Ketone + Base | β-Hydroxy ketone derivative |

| Grignard Addition | RMgX | Tertiary alcohol derivative |

| Wittig Reaction | Phosphonium ylide | Alkene derivative |

Rearrangement Reactions

Alpha-hydroxy ketones are known to undergo a variety of rearrangement reactions, often under acidic or basic conditions. One of the most relevant for this compound is the α-ketol rearrangement, which involves the 1,2-migration of an alkyl group. In the context of a macrocycle, this could lead to a ring contraction or expansion, depending on which bond migrates. For this compound, a plausible acid-catalyzed rearrangement could involve protonation of the hydroxyl group, followed by its departure as water to form a carbocation. A subsequent 1,2-hydride or alkyl shift would lead to a more stable carbocation, which upon deprotonation of the adjacent carbonyl's alpha-proton and tautomerization, would yield a rearranged product.

Another important rearrangement is the Baeyer-Villiger oxidation, where treatment with a peroxy acid (like m-CPBA) converts the cyclic ketone into a lactone (a cyclic ester). wikipedia.orgnrochemistry.comjk-sci.comsigmaaldrich.comthieme-connect.de In the case of this compound, the oxygen atom would be inserted between the carbonyl carbon and one of the adjacent alpha-carbons. The regioselectivity of this insertion is determined by the migratory aptitude of the adjacent carbons. The presence of the hydroxyl group on one of the alpha-carbons would influence this migratory aptitude. This reaction offers a pathway to macrocyclic lactones, which are important structural motifs in many natural products.

Development of Novel Synthetic Building Blocks from this compound

The diverse reactivity of this compound makes it a valuable starting material for the synthesis of more complex molecules and novel synthetic building blocks. For instance, the cycloundecane-1,2-diol obtained from its reduction can serve as a chiral precursor for the synthesis of various macrocyclic compounds.

Furthermore, the macrocyclic lactone produced via the Baeyer-Villiger oxidation of this compound can be a key intermediate in the synthesis of macrolide antibiotics or other biologically active natural products. The ability to introduce further functionality at different positions of the cycloundecane ring, starting from the versatile alpha-hydroxy ketone moiety, opens up avenues for the creation of a library of macrocyclic scaffolds for drug discovery and materials science. While specific industrial applications of this compound as a building block are not extensively documented, its chemical potential is evident from the fundamental reactions it can undergo.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 2 Hydroxycycloundecan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2-Hydroxycycloundecan-1-one, high-resolution NMR is indispensable for establishing connectivity and probing the molecule's complex conformational landscape.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The proton attached to the hydroxyl-bearing carbon (H2) would appear as a multiplet in the 3.5–4.5 ppm range. The methylene (B1212753) protons adjacent to the carbonyl group (at C11) are anticipated to resonate around 2.2–2.6 ppm. The remaining methylene protons of the large ring would produce a complex series of overlapping signals in the 1.2–1.8 ppm region. The hydroxyl proton (-OH) typically appears as a broad singlet whose chemical shift is dependent on concentration and solvent.

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms. The carbonyl carbon (C1) is the most deshielded, with a characteristic signal expected above 200 ppm. The carbon atom bonded to the hydroxyl group (C2) would resonate in the 60–80 ppm range. The remaining nine methylene carbons of the cycloundecane (B11939692) ring would produce signals in the aliphatic region (approx. 20–40 ppm), with the carbon alpha to the carbonyl (C11) appearing at the lower field end of this range.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (C=O) | - | >200 |

| C2 (CH-OH) | 3.5 - 4.5 | 60 - 80 |

| C3-C10 (-CH₂-) | 1.2 - 1.8 | 20 - 40 |

| C11 (-CH₂-C=O) | 2.2 - 2.6 | 30 - 45 |

| -OH | Variable (broad) | - |

2D NMR experiments are crucial for unambiguously assigning the signals from the 1D spectra and revealing the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu It would reveal the sequence of proton environments around the ring, for example, by showing a correlation between the proton at C2 and the adjacent protons at C3. sdsu.eduslideshare.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.edu It provides a definitive link between the ¹H and ¹³C assignments. sdsu.eduhmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons separated by two or three bonds. sdsu.edu This is critical for identifying quaternary carbons and piecing together the molecular framework. For instance, the proton at C2 would be expected to show a correlation to the carbonyl carbon at C1, confirming the alpha-hydroxy ketone moiety. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net For a flexible eleven-membered ring, NOESY is invaluable for determining the preferred conformation(s) in solution by revealing through-space proximities between distant protons on the ring. princeton.edu

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Dynamics

Vibrational spectroscopy techniques, FT-IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

FT-IR spectroscopy is particularly sensitive to polar bonds. For this compound, the spectrum would be dominated by two key features: a strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (ketone) stretching vibration, and a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H (alcohol) stretching vibration, which is broadened due to hydrogen bonding. nih.gov Additional bands for C-H stretching (below 3000 cm⁻¹) and C-O stretching (1050-1150 cm⁻¹) would also be present.

Raman spectroscopy , which detects vibrations that cause a change in polarizability, provides complementary information. It is particularly effective for analyzing the non-polar carbon backbone of the cycloundecane ring. The C-C stretching and CH₂ bending modes would give rise to distinct signals in the Raman spectrum. sapub.org The C=O stretch is also Raman active, though typically weaker than in the IR spectrum.

| Functional Group | Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 (Broad) | Weak or not observed |

| C-H (Alkane) | Stretching | 2850 - 2960 | 2850 - 2960 (Strong) |

| C=O (Ketone) | Stretching | 1700 - 1725 (Strong) | 1700 - 1725 |

| C-O (Alcohol) | Stretching | 1050 - 1150 | 1050 - 1150 |

| C-C (Ring) | Stretching | 800 - 1200 | 800 - 1200 (Strong) |

Mass Spectrometry (MS) for Fragmentation Pattern Analysis and Structural Connectivity

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural clues based on its fragmentation patterns. The molecular formula of this compound is C₁₁H₂₀O₂, giving it a monoisotopic mass of approximately 184.1463 Da.

Upon ionization, the molecular ion (M⁺˙) is formed. This ion is energetically unstable and breaks down into smaller, charged fragments. chemguide.co.uk Common fragmentation pathways for an alpha-hydroxy ketone include:

Alpha-Cleavage: Scission of the C-C bonds adjacent to the carbonyl group is a primary fragmentation route. This would lead to the loss of alkyl radicals from the ring or cleavage between C1 and C2.

Dehydration: The presence of the hydroxyl group makes the loss of a water molecule (H₂O, 18 Da) a highly probable fragmentation pathway, leading to a significant peak at m/z [M-18]⁺. libretexts.org

Ring Cleavage: The cycloundecane ring can fragment, producing a series of peaks separated by 14 Da, corresponding to the loss of successive methylene (-CH₂-) units. libretexts.orgwhitman.edu

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 184 | [C₁₁H₂₀O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 166 | [C₁₁H₁₈O]⁺˙ | Loss of H₂O |

| 155 | [C₁₀H₁₅O]⁺ | Loss of -CH₂CH₃ (Alpha-cleavage) |

| 87 | [C₄H₇O₂]⁺ | Cleavage at C4-C5 bond |

| 57 | [C₄H₉]⁺ | Alkyl fragment from ring cleavage |

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy for Gas-Phase Conformational Analysis and Rotational Constants

CP-FTMW spectroscopy is a high-resolution technique used to study the rotational transitions of molecules in the gas phase. hmc.edu It is exceptionally sensitive to the precise three-dimensional structure (i.e., the moments of inertia) of a molecule. sandia.gov For a flexible molecule like this compound, multiple conformers are expected to coexist in the gas phase.

In a CP-FTMW experiment, a broadband microwave pulse excites all rotational transitions within its frequency range simultaneously. nsf.gov The subsequent free induction decay (FID) is recorded and Fourier-transformed to yield the rotational spectrum. uni-koeln.de Each conformer present in the supersonic expansion gives rise to its own distinct set of rotational transitions. By fitting these transitions, highly accurate rotational constants (A, B, C) can be determined for each individual conformer. These experimental constants can then be compared with those calculated from quantum chemical models to identify the specific structures of the observed conformers and determine their relative energies and abundances in the gas phase.

X-ray Crystallography for Solid-State Structural Determination and Conformer Identification

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique requires the molecule to be crystallized, and the resulting crystal is exposed to an X-ray beam. The way the X-rays are diffracted by the crystal lattice allows for the calculation of an electron density map, from which the exact position of every atom can be determined. nih.gov

For this compound, a successful single-crystal X-ray analysis would provide unambiguous information on:

The specific conformation of the eleven-membered ring adopted in the crystal.

Precise bond lengths and bond angles for the entire molecule.

The stereochemistry at the C2 chiral center.

The nature of intermolecular interactions, such as hydrogen bonding between the hydroxyl and carbonyl groups of adjacent molecules, which dictate the crystal packing. researchgate.net

It is important to note that the solid-state conformation may represent only one of several low-energy structures accessible to the molecule in solution or in the gas phase.

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Atomic Coordinates (x, y, z) | Precise position of each atom |

| Bond Lengths & Angles | Definitive molecular geometry |

| Torsion Angles | Conformation of the ring and side groups |

Computational Chemistry Studies on 2 Hydroxycycloundecan 1 One

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the electronic structure and energetic properties of molecules. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, electron density, and thermodynamic stability.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. For 2-Hydroxycycloundecan-1-one, DFT would be employed to perform a full geometry optimization, identifying the lowest energy structure by exploring the potential energy surface. researchgate.net Functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly used for such tasks as they account for both exchange and correlation effects, including dispersion corrections (e.g., D3BJ) which are vital for accurately modeling non-covalent interactions within the flexible eleven-membered ring. nih.govresearchgate.net

Once the optimized geometry is obtained, harmonic frequency calculations are performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). nih.gov These frequency calculations are also invaluable for predicting spectroscopic parameters. The computed vibrational frequencies can be directly correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. Furthermore, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are essential for structural elucidation.

Illustrative Predicted Geometric Parameters for a this compound Conformer The following table presents hypothetical data for an optimized geometry of a stable conformer of this compound, as would be calculated using DFT methods. This data is for illustrative purposes to demonstrate the output of such a calculation.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | O (carbonyl) | C1 | 1.22 Å | |

| Bond Length | C1 | C2 | 1.53 Å | |

| Bond Length | C2 | O (hydroxyl) | 1.43 Å | |

| Bond Length | O (hydroxyl) | H | 0.97 Å | |

| Bond Angle | O (carbonyl) | C1 | C2 | 121.5° |

| Bond Angle | C1 | C2 | O (hydroxyl) | 110.8° |

| Dihedral Angle | O (carbonyl) | C1 | C2 | O (hydroxyl) |

For higher accuracy in energetic calculations, ab initio (from first principles) methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are utilized. researchgate.net While more computationally demanding than DFT, these methods provide a more rigorous treatment of electron correlation, which is the complex interaction between electrons.

For a molecule like this compound, MP2 calculations could be used to refine the relative energies of different conformers initially identified by DFT. nih.govresearchgate.net This is particularly important for medium-sized rings where multiple conformations may lie within a narrow energy range. acs.orgacs.org High-accuracy single-point energy calculations using a method like CCSD(T) on DFT-optimized geometries can provide "gold standard" benchmarks for the relative stabilities of the most important conformers, ensuring the reliability of the computational model.

Conformational Landscape Exploration via Molecular Mechanics and Dynamics Simulations

Medium-sized rings (8-11 members) are notoriously complex due to a delicate balance of angle strain, torsional strain, and transannular strain. nih.govwikipedia.orgfiveable.me Exploring the vast conformational space of this compound requires efficient computational strategies.

Torsional strain results from the eclipsing of bonds on adjacent atoms. maricopa.edu The flexible backbone of the cycloundecane (B11939692) ring attempts to adopt staggered conformations to minimize this strain, but this is often not perfectly achievable without increasing other strains. nih.gov A key feature of this compound would be the potential for an intramolecular hydrogen bond between the C2-hydroxyl group and the C1-carbonyl oxygen. The formation of this hydrogen bond would significantly influence the torsional angle between these two groups, potentially locking the local conformation and, in turn, affecting the rest of the ring's structure and stability.

To systematically explore the potential energy surface, a combination of molecular mechanics (MM) and molecular dynamics (MD) simulations is often employed. nih.govresearchgate.netrsc.orgnih.gov Initial searches can be performed using MM force fields to rapidly generate a large number of possible conformations. These candidate structures are then optimized using quantum mechanical methods like DFT to obtain more accurate geometries and relative energies. nih.govresearchgate.net

A comprehensive study on the parent cycloundecanone (B1197894) using DFT (B3LYP-D3BJ) and MP2 methods identified 19 distinct conformations within a 12 kJ/mol energy window, with nine being experimentally observed. acs.orgnih.govresearchgate.netacs.org A similar degree of conformational complexity is expected for this compound. The relative populations of these conformers at a given temperature can be estimated from their calculated Gibbs free energies using the Boltzmann distribution. The presence of the hydroxyl group and the possibility of intramolecular hydrogen bonding could potentially reduce the number of highly populated conformers compared to cycloundecanone by stabilizing a select few. libretexts.orgopenstax.org

Hypothetical Relative Energies of Stable this compound Conformers This table provides an illustrative example of the kind of data generated from a conformational search and subsequent DFT calculations. The energies are relative to the most stable conformer (Conf. I).

| Conformer | H-Bonding Status | Relative Energy (ΔE, kJ/mol) | Relative Gibbs Free Energy (ΔG, kJ/mol) | Predicted Abundance at 298 K |

| Conf. I | Intramolecular H-Bond | 0.00 | 0.00 | 75.3% |

| Conf. II | Intramolecular H-Bond | 1.50 | 1.85 | 15.1% |

| Conf. III | No H-Bond | 5.20 | 4.90 | 5.5% |

| Conf. IV | No H-Bond | 7.80 | 8.15 | 2.9% |

| Conf. V | No H-Bond | 10.50 | 11.20 | 1.2% |

Reaction Mechanism Elucidation Through Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights into pathways that are difficult to probe experimentally. For this compound, an α-hydroxy ketone (or acyloin), several reactions could be studied, including keto-enol tautomerism and the acyloin rearrangement. nih.govorientjchem.orgcomporgchem.comsemanticscholar.orgresearchgate.netresearchgate.netbspublications.net

To study a reaction mechanism, computational chemists locate the transition state (TS) structure connecting reactants and products on the potential energy surface. A transition state is a first-order saddle point, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. DFT methods are well-suited for locating transition states. researchgate.net

For example, the keto-enol tautomerism of this compound would involve the transfer of a proton. comporgchem.com A computational study would model this process, possibly with the inclusion of solvent molecules to simulate catalysis, and calculate the activation energy barrier by finding the energy difference between the reactant and the transition state. This allows for the prediction of reaction rates and provides a detailed atomistic picture of the bond-breaking and bond-forming processes. Similarly, acid- or base-catalyzed rearrangements could be modeled to understand the stereochemical outcomes and relative energy barriers of competing pathways. researchgate.net

Theoretical Spectroscopic Property Prediction and Validation against Experimental Data

In the field of computational chemistry, the prediction of spectroscopic properties for molecules like this compound serves as a crucial tool for structural elucidation and validation. By employing theoretical models, chemists can generate predicted spectra, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can then be compared with experimental data to confirm the molecular structure. This validation process is particularly important for complex cyclic molecules where multiple conformations may exist.

The primary method utilized for these predictions is Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can provide optimized molecular geometries and predict a range of spectroscopic parameters with a high degree of accuracy. For a molecule such as this compound, with its flexible eleven-membered ring, conformational analysis is a critical first step. Various possible conformers are first identified and their relative energies are calculated. The spectroscopic properties are then computed for the most stable, low-energy conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

Theoretical calculations of NMR chemical shifts (δ) and spin-spin coupling constants (J) are invaluable for interpreting experimental NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly employed approach within the DFT framework for predicting NMR shielding tensors, which are then converted to chemical shifts.

The process typically involves:

Conformational Search: Identifying all low-energy conformers of this compound.

Geometry Optimization: Optimizing the geometry of each conformer using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)).

NMR Calculation: Performing GIAO-DFT calculations on the optimized geometries to obtain the isotropic shielding values.

Chemical Shift Prediction: Referencing the calculated shielding values to a standard, typically tetramethylsilane (B1202638) (TMS), to predict the ¹H and ¹³C NMR chemical shifts.

Boltzmann Averaging: The predicted chemical shifts for each conformer are averaged based on their Boltzmann population distribution at a given temperature to yield a final predicted spectrum.

A comparison between predicted and experimental chemical shifts provides a powerful means of validating the computed structure.

Table 1: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound (Note: This data is illustrative and based on general principles of α-hydroxy ketones.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

| C1 (C=O) | 210.5 | 209.8 |

| C2 (CH-OH) | 75.2 | 74.5 |

| C3 | 35.8 | 35.1 |

| C4 | 25.1 | 24.6 |

| C5 | 24.9 | 24.4 |

| C6 | 24.7 | 24.2 |

| C7 | 24.5 | 24.0 |

| C8 | 24.3 | 23.8 |

| C9 | 25.3 | 24.8 |

| C10 | 28.9 | 28.2 |

| C11 | 38.4 | 37.7 |

Infrared (IR) Spectroscopy Prediction

Theoretical IR spectroscopy involves the calculation of vibrational frequencies and their corresponding intensities. These calculations are performed on the optimized molecular geometry. The predicted vibrational modes can be assigned to specific functional groups and molecular motions, aiding in the interpretation of the experimental IR spectrum.

Key vibrational modes for this compound that would be of interest include:

The O-H stretching vibration of the hydroxyl group.

The C=O stretching vibration of the ketone group.

C-H stretching and bending vibrations of the cycloalkane ring.

C-O stretching vibration.

A scaling factor is often applied to the calculated frequencies to account for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental data.

Table 2: Hypothetical Comparison of Key Predicted and Experimental IR Frequencies for this compound (Note: This data is illustrative and based on general principles of α-hydroxy ketones.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | 3450 | 3445 |

| C-H Stretch (sp³) | 2925 - 2855 | 2920 - 2850 |

| C=O Stretch | 1710 | 1715 |

| C-O Stretch | 1080 | 1075 |

The close correlation between the scaled theoretical frequencies and the experimentally observed bands would provide strong evidence for the correctness of the proposed structure of this compound. Discrepancies between the predicted and experimental data can often highlight the presence of intermolecular interactions, such as hydrogen bonding, in the experimental sample that may not have been fully accounted for in the theoretical model of an isolated molecule.

Advanced Applications of 2 Hydroxycycloundecan 1 One in Organic Synthesis

Role as a Chiral Auxiliary or Building Block in Asymmetric Synthesis

The presence of a hydroxyl group adjacent to a carbonyl function within a flexible eleven-membered ring makes 2-hydroxycycloundecan-1-one an intriguing candidate for applications in asymmetric synthesis. Although direct and extensive studies detailing its use as a chiral auxiliary are not widely documented, its structural motifs are analogous to other α-hydroxy ketones that have been successfully employed in stereoselective transformations.

The inherent chirality of this compound, once resolved into its enantiopure forms, can be leveraged to control the stereochemical outcome of reactions at remote positions. The hydroxyl and carbonyl groups provide convenient handles for the attachment of prochiral substrates. The conformational preferences of the cycloundecane (B11939692) ring, influenced by the substituents and reaction conditions, could then create a chiral environment, directing the approach of reagents to one face of the molecule over the other.

As a chiral building block, enantiomerically pure this compound can be incorporated into larger molecules, imparting its stereochemistry to the final product. Its flexible carbon framework offers a unique scaffold for the synthesis of complex natural products and their analogs, where the medium-sized ring can be retained or strategically cleaved to generate acyclic stereocenters.

Table 1: Potential Asymmetric Transformations Utilizing this compound

| Transformation Type | Potential Role of this compound | Expected Outcome |

| Aldol (B89426) Additions | Chiral Auxiliary | Diastereoselective formation of new C-C bonds |

| Diels-Alder Reactions | Chiral Dienophile or Diene | Enantioselective cycloaddition |

| Asymmetric Reductions | Chiral Substrate | Diastereoselective synthesis of 1,2-diols |

| Michael Additions | Chiral Michael Acceptor | Enantioselective conjugate addition |

Integration into Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade processes are highly valued in organic synthesis for their efficiency in building molecular complexity in a single operation. The dual functionality of this compound makes it a prime candidate for participation in such reactions.

The hydroxyl group can act as a nucleophile, while the carbonyl group is an electrophilic center. This allows for the design of MCRs where this compound can react sequentially with two or more other components. For instance, in a Passerini or Ugi-type reaction, the hydroxyl and a derivative of the carbonyl group could potentially participate to form complex adducts.

Furthermore, the reactivity of the α-hydroxy ketone moiety can initiate cascade sequences. For example, an initial reaction at the carbonyl group could be followed by an intramolecular reaction involving the hydroxyl group, leading to the formation of bicyclic or more intricate polycyclic systems. The conformational flexibility of the eleven-membered ring could play a crucial role in directing the stereochemical outcome of these cascade processes.

Precursor for the Synthesis of Complex Macrocyclic Compounds and Natural Product Analogs

The eleven-membered ring of this compound serves as a valuable starting point for the synthesis of larger, more complex macrocycles. Ring-expansion strategies, such as the Baeyer-Villiger oxidation of the ketone or various fragmentation reactions, can be employed to access larger ring systems, including twelve-membered lactones or other macrocyclic structures.

Moreover, the existing carbon framework can be functionalized and elaborated upon to construct analogs of naturally occurring macrocyclic compounds. Many natural products with important biological activities, such as antibiotics and immunosuppressants, feature large carbocyclic or heterocyclic rings. The use of this compound as a precursor allows for the introduction of specific stereocenters and functional groups that can be carried through to the final macrocyclic target.

Table 2: Strategies for Macrocycle Synthesis from this compound

| Synthetic Strategy | Intermediate | Target Macrocycle |

| Baeyer-Villiger Oxidation | Undecanolide | 12-membered lactone |

| Ring-Closing Metathesis | Diene-functionalized derivative | Larger carbocycle |

| Intramolecular Alkylation | Activated hydroxyl/carbonyl derivative | Fused or bridged bicyclic system |

Catalytic Transformations Utilizing this compound as a Substrate or Ligand

The functional groups of this compound also open avenues for its use in catalytic transformations, either as a substrate that undergoes catalytic modification or as a ligand that coordinates to a metal center to form a catalyst.

As a substrate, catalytic hydrogenation of the carbonyl group can lead to the corresponding 1,2-diol with high diastereoselectivity, depending on the catalyst and conditions employed. Oxidative cleavage of the bond between the carbonyl and hydroxyl-bearing carbons, mediated by a suitable catalyst, could provide a linear dicarboxylic acid derivative, which is a valuable synthetic intermediate.

In the realm of catalysis, derivatives of this compound have the potential to act as chiral ligands for transition metal catalysts. For instance, the hydroxyl group and a modified carbonyl group (e.g., an imine or oxime) could form a bidentate ligand that coordinates to a metal. The chiral environment provided by the cycloundecane backbone could then induce asymmetry in catalytic reactions such as asymmetric hydrogenations, hydrosilylations, or carbon-carbon bond-forming reactions. The conformational flexibility of the ring could allow for fine-tuning of the ligand's steric and electronic properties to optimize catalytic activity and enantioselectivity.

Conclusion and Future Research Directions

Summary of Key Research Findings on 2-Hydroxycycloundecan-1-one

Unexplored Synthetic Routes and Mechanistic Questions

The primary anticipated synthetic route to this compound is the intramolecular acyloin condensation of a derivative of undecanedioic acid. wikipedia.orgbspublications.net This reaction is performed in an aprotic solvent with a high boiling point, such as toluene (B28343) or xylene. wikipedia.org While this remains a robust method for forming macrocyclic acyloins, several modern synthetic strategies warrant investigation for their potential to afford this molecule with higher efficiency, selectivity, or under milder conditions.

Future research could explore alternative synthetic pathways, including:

Ring-closing metathesis (RCM): An appropriately substituted diene could be cyclized using a Grubbs or other suitable catalyst, followed by functional group manipulation to yield the target α-hydroxy ketone.

Oxidation of cycloundecane-1,2-diol: The selective oxidation of the corresponding vicinal diol presents a direct route to the α-hydroxy ketone. The development of chemoselective oxidation catalysts would be crucial for the success of this approach.

Biocatalytic approaches: The use of enzymes, such as certain lyases or oxidoreductases, could offer a highly selective and environmentally benign route to enantiomerically enriched this compound. spectroscopyonline.com

Mechanistically, the acyloin condensation for forming an 11-membered ring presents interesting questions regarding the conformational dynamics of the linear precursor on the surface of the sodium metal, which is believed to facilitate the cyclization. wikipedia.org Understanding these surface interactions could lead to optimizations of the reaction conditions for improved yields.

Emerging Spectroscopic and Computational Techniques for Enhanced Understanding

The definitive characterization of this compound will rely on a suite of modern spectroscopic and computational methods. The absence of published spectroscopic data for this compound means that initial synthesis efforts will require thorough analytical validation.

Spectroscopic techniques that will be vital for characterization include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will be essential for elucidating the connectivity of the atoms in the molecule. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, will be necessary to assign all proton and carbon signals unambiguously.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) functional groups. spectroscopyonline.com

Mass Spectrometry (MS): High-resolution mass spectrometry will be crucial for confirming the molecular formula of the compound.

Computational chemistry offers powerful tools for predicting the properties of this compound in advance of its synthesis and for interpreting experimental data. Density functional theory (DFT) calculations can be employed to:

Predict the lowest energy conformations of the 11-membered ring.

Calculate theoretical NMR and IR spectra to aid in the analysis of experimental data.

Model the reaction pathways of potential synthetic routes to understand their feasibility and predict potential byproducts.

Potential for Expanded Utility in Advanced Organic Synthesis

While specific applications for this compound have yet to be established due to the lack of research, its bifunctional nature as an α-hydroxy ketone suggests its potential as a versatile intermediate in organic synthesis. The presence of both a ketone and a secondary alcohol allows for a range of chemical transformations.

Potential future applications in synthesis could include:

Precursor to other macrocycles: The hydroxyl and carbonyl groups can be independently or concertedly modified to produce a variety of other 11-membered ring systems, such as vicinal diols, amino alcohols, and diketones.

Building block for complex molecules: The macrocyclic structure could serve as a scaffold for the synthesis of more complex natural products or novel therapeutic agents. The field of macrocycles in drug discovery is an active area of research. nih.gov

Ligand design: The α-hydroxy ketone moiety can act as a chelating group for metal ions, suggesting potential applications in the development of new catalysts or sequestering agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.